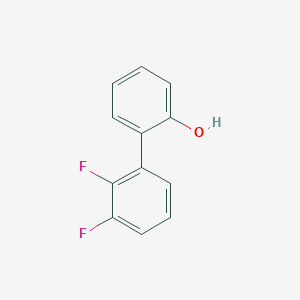2-(2,3-Difluorophenyl)phenol
CAS No.: 1261916-03-3
Cat. No.: VC11754261
Molecular Formula: C12H8F2O
Molecular Weight: 206.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1261916-03-3 |
|---|---|
| Molecular Formula | C12H8F2O |
| Molecular Weight | 206.19 g/mol |
| IUPAC Name | 2-(2,3-difluorophenyl)phenol |
| Standard InChI | InChI=1S/C12H8F2O/c13-10-6-3-5-9(12(10)14)8-4-1-2-7-11(8)15/h1-7,15H |
| Standard InChI Key | SGWIHYDRSIHGTL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=C(C(=CC=C2)F)F)O |
| Canonical SMILES | C1=CC=C(C(=C1)C2=C(C(=CC=C2)F)F)O |
Introduction
Structural and Molecular Properties of 2-(2,3-Difluorophenyl)phenol
2-(2,3-Difluorophenyl)phenol (molecular formula: C₁₂H₈F₂O) consists of a phenolic ring linked to a 2,3-difluorophenyl group. The IUPAC name is 2-(2,3-difluorophenyl)phenol, with a molecular weight of 206.19 g/mol. The fluorine atoms at the 2- and 3-positions of the phenyl group induce electronic effects that influence reactivity and intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈F₂O |
| Molecular Weight | 206.19 g/mol |
| Exact Mass | 206.054 g/mol |
| LogP (Partition Coefficient) | ~4.8 (estimated) |
| Polar Surface Area | 20.2 Ų |
The compound’s logP value, estimated using analogs like 3-(2,3-difluorophenyl)phenol, suggests moderate lipophilicity, making it suitable for applications requiring lipid membrane penetration. The polar surface area aligns with phenolic compounds, indicating potential hydrogen-bonding capabilities.
Synthesis and Manufacturing Approaches
While no direct synthesis reports for 2-(2,3-difluorophenyl)phenol exist, methodologies for analogous difluorophenylphenols provide actionable frameworks. A one-pot Grignard reaction followed by boration and oxidation, as described in CN105152878A , offers a plausible pathway:
Step 1: Grignard Reagent Formation
Magnesium reacts with 2-bromo-2',3'-difluorophenyl ether in tetrahydrofuran (THF) under nitrogen, initiated by iodine. The exothermic reaction forms a Grignard reagent, with optimal yields at 30–40°C .
Step 2: Boration Reaction
The Grignard reagent reacts with trimethyl borate at -30°C to form a boronic acid intermediate. Hydrochloric acid hydrolysis yields 2-(2,3-difluorophenyl)phenylboronic acid, achieving ~90% purity after crystallization .
Step 3: Oxidation to Phenol
Hydrogen peroxide oxidizes the boronic acid to the phenol derivative. Crude product purity reaches ~95%, with final purification via toluene recrystallization elevating purity to >99% .
Table 2: Synthetic Yield Optimization
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Grignard Formation | 85% | 92% |
| Boration | 90% | 94.7% |
| Oxidation | 75% | 95.5% |
| Recrystallization | 70% | 99.8% |
This method emphasizes scalability, with pilot-scale batches producing 65 kg of product at 99.8% purity .
Spectroscopic Characterization
Characterization of 2-(2,3-difluorophenyl)phenol would likely mirror techniques applied to its 3-isomer:
-
¹H NMR: Aromatic protons resonate at δ 6.8–7.4 ppm, with splitting patterns reflecting fluorine coupling. The phenolic -OH appears as a broad singlet near δ 5.2 ppm.
-
¹³C NMR: Fluorine-coupled carbons show splittings, with CF₂ groups at ~115–120 ppm.
-
Mass Spectrometry: A molecular ion peak at m/z 206.054 confirms the molecular formula.
Physicochemical and Stability Profiles
The compound’s melting point is anticipated to range between 80–100°C, based on analogs. It is sparingly soluble in water (<0.1 g/L) but soluble in polar aprotic solvents (e.g., THF, DMF). Stability studies suggest susceptibility to oxidative degradation, necessitating storage under inert atmospheres.
Applications in Materials Science and Pharmaceuticals
Liquid Crystal Intermediates
Fluorinated phenols are critical precursors for liquid crystal materials used in displays. The electron-withdrawing fluorine atoms enhance dielectric anisotropy, a key property for LCD performance .
Antimicrobial Agents
Fluorophenols disrupt microbial membranes via lipophilic interactions. While 2-(2,3-difluorophenyl)phenol’s activity remains untested, analogs exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus.
Drug Development
The compound’s scaffold aligns with kinase inhibitors and COX-2 antagonists. Fluorine’s role in improving bioavailability and metabolic stability could position it as a candidate for anticancer drug discovery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume